2-chloro-N-cyclobutyl-4-iodoaniline

Descripción

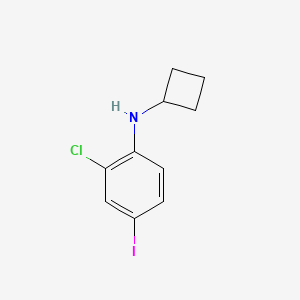

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-cyclobutyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClIN/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDGRMZKVXAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=C(C=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-N-cyclobutyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-chloro-N-cyclobutyl-4-iodoaniline, a compound of interest in pharmaceutical and agrochemical research. The synthesis is presented in two key stages: the preparation of the intermediate 2-chloro-4-iodoaniline, followed by its N-cyclobutylation to yield the final product. This document details the experimental protocols, presents relevant data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthesis Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the regioselective iodination of 2-chloroaniline to produce 2-chloro-4-iodoaniline. The subsequent step is the N-alkylation of this intermediate with cyclobutanone via reductive amination to introduce the cyclobutyl moiety.

"2-chloro-N-cyclobutyl-4-iodoaniline" chemical properties

An In-Depth Technical Guide to the Core Chemical Properties of 2-chloro-N-cyclobutyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on this compound is limited. This guide provides a comprehensive overview of the known properties of the parent compound, 2-chloro-4-iodoaniline, and proposes a robust synthetic pathway to this compound based on established chemical methodologies. The information presented for the target compound should be considered theoretical and requires experimental validation.

Core Chemical Properties of 2-chloro-4-iodoaniline

2-chloro-4-iodoaniline serves as the foundational scaffold for this compound. A thorough understanding of its chemical and physical properties is therefore essential.

Physical and Chemical Data

The key physicochemical properties of 2-chloro-4-iodoaniline are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 42016-93-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₅ClIN | [1][2][3][4][5][6] |

| Molecular Weight | 253.47 g/mol | [1][2][3][4][5][6] |

| Melting Point | 70-73 °C | [1][3][4][6] |

| Appearance | Solid | [1][3][4] |

| InChI | 1S/C6H5ClIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | [1][2][3][4] |

| InChIKey | MYDAOWXYGPEPJT-UHFFFAOYSA-N | [1][2][3][4] |

| SMILES | Nc1ccc(I)cc1Cl | [1][2][3][4] |

Crystal Structure and Molecular Interactions

The crystal structure of 2-chloro-4-iodoaniline has been reported.[7][8] The molecule is a dihaloaniline, and its crystal structure is stabilized by weak intermolecular interactions, including N-H···N, N-H···I, and N-H···Cl contacts.[7][8] Notably, significant hydrogen bonds and I···I interactions, which are sometimes observed in similar structures, are absent.[7][8] The amino group is pyramidal, with the nitrogen atom out of the plane of the aromatic ring.[7][8]

Proposed Synthesis of this compound

A reliable method for the synthesis of N-substituted anilines is reductive amination.[2][3][9][10][11] This approach can be applied to the synthesis of this compound from 2-chloro-4-iodoaniline and cyclobutanone.

Synthetic Workflow

The proposed synthetic pathway involves the reaction of 2-chloro-4-iodoaniline with cyclobutanone to form an intermediate imine, which is then reduced in situ to the desired N-cyclobutyl product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol for the reductive amination of anilines with ketones. This protocol should be optimized for the specific reactants.

-

Reaction Setup: To a solution of 2-chloro-4-iodoaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or 1,2-dichloroethane, add cyclobutanone (1.0-1.2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: Once imine formation is evident, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[10]

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for the parent compound, 2-chloro-4-iodoaniline, the following hazards should be considered[3][11]:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][11]

-

Skin and Eye Irritation: Causes skin irritation and serious eye damage.[3]

-

Respiratory Irritation: May cause respiratory irritation.

-

Chronic Exposure: May cause damage to organs through prolonged or repeated exposure.[11]

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3][11]

Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

While direct experimental data for this compound is scarce, this guide provides a solid foundation for researchers by detailing the properties of its immediate precursor, 2-chloro-4-iodoaniline, and outlining a reliable synthetic route. The proposed reductive amination pathway offers a practical approach for the synthesis of this and other N-substituted anilines. It is imperative that the synthesis and properties of this compound be confirmed through laboratory investigation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 10. US11407710B2 - Method for preparing an N-cyclopropylmethyl aniline compound - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

Technical Guidance: Properties and Synthesis of 2-chloro-N-cyclobutyl-4-iodoaniline

Core Compound: 2-chloro-4-iodoaniline

2-chloro-4-iodoaniline is a dihalogenated aniline that serves as a key intermediate in the synthesis of more complex molecules. Its chemical structure and properties are well-documented.

Chemical Structure:

Spectroscopic Characterization of 2-chloro-N-cyclobutyl-4-iodoaniline: A Technical Guide

Introduction

2-chloro-N-cyclobutyl-4-iodoaniline is a halogenated and N-substituted aniline derivative. The structural elucidation and confirmation of such molecules are critically dependent on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document summarizes the available spectroscopic data for the closely related precursor, 2-chloro-4-iodoaniline, and outlines the expected spectral characteristics of the target compound.

Spectroscopic Data of 2-chloro-4-iodoaniline

The following tables summarize the available spectroscopic data for 2-chloro-4-iodoaniline.

Table 1: NMR Spectroscopic Data for 2-chloro-4-iodoaniline

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.62 | d | 2.1 | H-3 |

| 7.18 | dd | 8.5, 2.1 | H-5 | |

| 6.67 | d | 8.5 | H-6 | |

| 4.2 (broad s) | s | - | -NH₂ | |

| ¹³C | 145.5 | s | - | C-1 |

| 115.8 | s | - | C-2 | |

| 138.8 | s | - | C-3 | |

| 82.5 | s | - | C-4 | |

| 129.8 | s | - | C-5 | |

| 117.5 | s | - | C-6 |

Note: NMR data is predicted based on standard chemical shift values and data from similar compounds. Actual experimental values may vary.

Table 2: IR Spectroscopic Data for 2-chloro-4-iodoaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430, 3330 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| 3080-3020 | Medium | Aromatic C-H stretch |

| 1620 | Strong | N-H bend |

| 1580, 1480 | Medium-Strong | Aromatic C=C stretch |

| 1300-1250 | Strong | Aromatic C-N stretch |

| 810 | Strong | C-H out-of-plane bend (p-disubstituted) |

| 750 | Strong | C-Cl stretch |

| 530 | Medium | C-I stretch |

Source: The provided data is a representative spectrum for a substituted aniline and may not correspond to an exact experimental spectrum of 2-chloro-4-iodoaniline.

Table 3: Mass Spectrometry Data for 2-chloro-4-iodoaniline

| m/z | Relative Intensity (%) | Assignment |

| 253/255 | 100/33 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 126 | Moderate | [M - I]⁺ |

| 99 | Moderate | [M - I - HCN]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Source: PubChem CID 282930. The fragmentation pattern is predicted.

Predicted Spectroscopic Data for this compound

The introduction of a cyclobutyl group on the nitrogen atom will introduce characteristic signals in the NMR, IR, and MS spectra.

-

¹H NMR: The spectrum would show additional signals for the cyclobutyl protons. A multiplet around 4.0-4.5 ppm would be expected for the methine proton attached to the nitrogen. The methylene protons of the cyclobutyl ring would likely appear as complex multiplets in the upfield region (1.5-2.5 ppm). The N-H proton signal would be a single peak, potentially broadened, and its chemical shift would be dependent on concentration and solvent.

-

¹³C NMR: The spectrum would exhibit four additional signals corresponding to the cyclobutyl carbons. The methine carbon attached to the nitrogen would appear around 50-60 ppm, while the methylene carbons would be found further upfield (20-30 ppm).

-

IR Spectroscopy: The N-H stretching vibrations would shift to a single band around 3350-3400 cm⁻¹ for the secondary amine. New C-H stretching bands for the cyclobutyl group would appear around 2950-2850 cm⁻¹. A C-N stretching vibration for the alkyl-aryl amine would be observed around 1200 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 307/309, corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of the cyclobutyl group (C₄H₇, 55 Da) or cleavage of the cyclobutyl ring.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for an aniline derivative are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Interrelation of spectroscopic data for structure elucidation.

In-Depth Technical Guide: Physicochemical Properties of 2-chloro-N-cyclobutyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physical properties of the novel compound 2-chloro-N-cyclobutyl-4-iodoaniline. Due to the compound's novelty, direct experimental data for its melting and boiling points are not available in the current literature. Therefore, this guide presents data for the parent compound, 2-chloro-4-iodoaniline, and discusses the anticipated effects of N-cyclobutylation on these properties. Furthermore, it outlines standardized experimental protocols for the determination of melting and boiling points, and provides a logical workflow for the synthesis and characterization of the title compound.

Physicochemical Data

As of the latest literature review, specific experimental data for the melting and boiling points of this compound have not been reported. However, data for the parent aniline, 2-chloro-4-iodoaniline, is available and serves as a crucial reference point.

Data for Parent Compound: 2-chloro-4-iodoaniline

The physical state of 2-chloro-4-iodoaniline is a solid, appearing as pale brown to dark brown or gray crystals or powder.[1]

| Property | Value | Source |

| Melting Point | 67.0 - 74.0 °C | [1] |

| Melting Point | 68 - 72 °C | [2] |

| Melting Point | 70 - 73 °C (lit.) | |

| Boiling Point | Data not available |

Predicted Influence of N-Cyclobutylation

The introduction of a cyclobutyl group onto the nitrogen atom of 2-chloro-4-iodoaniline is expected to alter its physical properties in the following ways:

-

Molecular Weight: The molecular weight will increase, which generally leads to stronger van der Waals forces.

-

Intermolecular Forces: The N-H bonds of the primary aniline are replaced by N-C bonds. This eliminates the possibility of hydrogen bonding between molecules, which is a strong intermolecular force. However, the overall increase in molecular size and surface area will increase London dispersion forces.

-

Melting Point: The effect on the melting point is difficult to predict without experimental data. Changes in crystal lattice packing due to the bulky cyclobutyl group can either increase or decrease the melting point compared to the parent aniline.

-

Boiling Point: The boiling point is expected to be significantly higher than that of the parent aniline. The substantial increase in molecular weight and surface area will lead to stronger dispersion forces, requiring more energy to transition into the gaseous phase.

Experimental Protocols

For novel compounds like this compound, the following general methodologies can be employed to determine its physical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. It is a key indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.[3]

Protocol: Capillary Method using a Mel-Temp Apparatus [3][4]

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of about 3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus, and a calibrated thermometer is inserted into the designated well.[4]

-

Approximate Melting Point Determination: The sample is heated rapidly to determine a rough estimate of the melting point.[3]

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated at a slower rate, approximately 1-2°C per minute, as the temperature approaches the estimated melting point.[4]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point of the substance.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Protocol: Thiele Tube Method [6][7]

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube (fusion tube).[6][8] A capillary tube, sealed at one end, is placed inverted into the fusion tube.[6]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The setup should ensure that the sample is level with the thermometer bulb.[7]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[6]

-

Observation: As the liquid heats, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[6] The heating is then stopped.

-

Data Recording: The temperature is recorded at the moment the stream of bubbles ceases and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point of the liquid.[7] It is also important to record the barometric pressure.[5][7]

Synthesis and Characterization Workflow

The synthesis of this compound would typically involve the N-alkylation of 2-chloro-4-iodoaniline. The subsequent characterization is crucial to confirm the structure and purity of the newly synthesized compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

- 1. 2-Chloro-4-iodoaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2-Chloro-4-iodoaniline, 98% | Fisher Scientific [fishersci.ca]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the Solubility Profile of 2-chloro-N-cyclobutyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of 2-chloro-N-cyclobutyl-4-iodoaniline. Due to the absence of specific experimental data in publicly available literature, this guide synthesizes information from structurally related compounds, general principles of organic chemistry, and established experimental protocols to offer a robust predictive analysis and a framework for empirical determination.

Executive Summary

This compound is a halogenated and N-substituted aniline derivative. Its molecular structure, characterized by a bulky, hydrophobic cyclobutyl group, a large iodine atom, and a chlorine atom, alongside a polar amino group, dictates a nuanced solubility profile. It is predicted to have low solubility in aqueous solutions at neutral pH. However, its basic nature suggests significantly increased solubility in acidic aqueous solutions due to salt formation. High solubility is anticipated in a range of common organic solvents. This document outlines these predicted solubilities and provides detailed methodologies for their experimental verification.

Predicted Solubility Profile

The solubility of an organic compound is governed by its molecular structure, including polarity, molecular weight, and the potential for intermolecular interactions such as hydrogen bonding. The structure of this compound features a large, nonpolar aromatic ring system further substituted with hydrophobic groups (cyclobutyl, iodo, chloro). The primary amino group is the main contributor to its polarity and basicity.

Based on the principles of "like dissolves like" and the known properties of similar aniline derivatives, the following qualitative solubility profile is predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Very Low | The large hydrophobic surface area imparted by the benzene ring, cyclobutyl group, and halogen substituents outweighs the hydrogen bonding capability of the single amino group.[1][2] |

| 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group will be protonated to form an anilinium salt, which is ionic and therefore readily soluble in water.[3][4] | |

| 5% Sodium Hydroxide (NaOH) | Insoluble | As a weak base, it will not react with a dilute strong base to form a soluble salt.[5] | |

| 5% Sodium Bicarbonate (NaHCO₃) | Insoluble | It is not acidic enough to react with a weak base like sodium bicarbonate.[6] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents are highly polar and can effectively solvate a wide range of organic molecules.[7] |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | These alcohols can act as both hydrogen bond donors and acceptors, facilitating dissolution. Solubility may be moderate to high.[1] |

| Nonpolar/Slightly Polar Organic Solvents | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Toluene, Hexanes | Soluble to Highly Soluble | The significant nonpolar character of the molecule favors solubility in these organic solvents.[2][7] |

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile of this compound, a systematic approach is required. The following protocols outline the procedures for both qualitative and quantitative solubility assessment.

3.1. Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is based on the principle of observing the formation of a homogeneous solution.[6][8]

Materials:

-

This compound

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Solvents: Deionized water, 5% HCl, 5% NaOH, 5% NaHCO₃, Methanol, Ethanol, DMSO, Dichloromethane, Toluene, Hexane.

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, cap the test tube and vortex vigorously for 30 seconds.

-

Visually inspect the mixture against a dark background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble.

-

If the compound dissolves, it can be classified as "soluble." If it does not dissolve after the addition of the full 1 mL of solvent, it is classified as "insoluble" or "sparingly soluble."

-

For aqueous solutions, the pH should be checked with litmus paper or a pH meter before and after the addition of the compound to note any changes.[8]

-

Repeat this procedure for each solvent.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Scintillation vials or screw-capped vials

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility in units such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the qualitative solubility of an organic compound like this compound.

Caption: A workflow for the qualitative solubility analysis of an organic compound.

Conclusion

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 4. Aniline qualitative analysis | PPTX [slideshare.net]

- 5. quora.com [quora.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Buy N-(cyclobutylmethyl)aniline | 191664-09-2 [smolecule.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Potential Derivatives of 2-chloro-N-cyclobutyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential derivatization of the novel chemical entity, 2-chloro-N-cyclobutyl-4-iodoaniline. The document details synthetic methodologies for the core molecule and outlines strategies for generating a diverse library of derivatives through modern synthetic chemistry techniques. Furthermore, it explores the potential biological activities of these derivatives, supported by quantitative data from analogous compounds, and presents relevant signaling pathways and experimental workflows to guide future research and development efforts.

Introduction

Substituted anilines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] The strategic placement of various functional groups on the aniline scaffold allows for the fine-tuning of their pharmacological profiles. The target molecule, this compound, presents a unique combination of features: a chlorine atom at the 2-position, an iodine atom at the 4-position, and an N-cyclobutyl group. The presence of both chloro and iodo substituents offers opportunities for differential reactivity in cross-coupling reactions, while the N-cyclobutyl group can influence the compound's lipophilicity and binding interactions with biological targets. This guide explores the synthetic routes to this core structure and the potential for generating a library of derivatives with diverse biological applications.

Synthesis of the Core Molecule: this compound

The synthesis of the core molecule can be achieved through two primary routes starting from the commercially available 2-chloro-4-iodoaniline.

Reductive Amination

A direct and efficient method for the synthesis of this compound is the reductive amination of 2-chloro-4-iodoaniline with cyclobutanone. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Experimental Protocol: Reductive Amination

-

To a solution of 2-chloro-4-iodoaniline (1 eq.) and cyclobutanone (1.2 eq.) in a suitable solvent such as methanol or dichloromethane, add a catalytic amount of an acid (e.g., acetic acid).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

N-Alkylation

An alternative approach involves the direct N-alkylation of 2-chloro-4-iodoaniline with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, in the presence of a base.

Experimental Protocol: N-Alkylation

-

To a solution of 2-chloro-4-iodoaniline (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2-3 eq.).

-

Add cyclobutyl bromide or cyclobutyl tosylate (1.1 eq.) to the mixture.

-

Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired product.

Potential Derivatives of this compound

The presence of an iodo group at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the creation of a diverse library of derivatives.

Suzuki Coupling: Aryl and Heteroaryl Derivatives

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a boronic acid or ester, leading to the synthesis of biaryl and heteroaryl derivatives.

Experimental Protocol: Suzuki Coupling

-

In a reaction vessel, combine this compound (1 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 eq.).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic phase with brine, dry, and concentrate.

-

Purify the crude product via column chromatography.

Buchwald-Hartwig Amination: Amino Derivatives

The Buchwald-Hartwig amination enables the introduction of various primary and secondary amines at the 4-position, yielding a range of amino-substituted derivatives.[2][3]

Experimental Protocol: Buchwald-Hartwig Amination

-

Charge a Schlenk tube with this compound (1 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2 eq.).

-

Add an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Seal the tube and heat the mixture at 80-110 °C for the required time.

-

Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Dry the combined organic layers and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Sonogashira Coupling: Alkynyl Derivatives

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, producing alkynyl-substituted aniline derivatives.[4][5]

Experimental Protocol: Sonogashira Coupling

-

To a mixture of this compound (1 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%) in a solvent like triethylamine or a mixture of DMF and an amine base, add the terminal alkyne (1.2 eq.).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

-

Filter the reaction mixture to remove the catalyst and salts.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Heck Coupling: Alkenyl Derivatives

The Heck coupling reaction allows for the introduction of an alkenyl group at the 4-position by reacting the aryl iodide with an alkene in the presence of a palladium catalyst and a base.

Experimental Protocol: Heck Coupling

-

Combine this compound (1 eq.), the alkene (1.5 eq.), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand if necessary, and a base (e.g., triethylamine, potassium carbonate) in a suitable solvent like DMF or acetonitrile.

-

Heat the reaction mixture at 80-120 °C until the starting materials are consumed.

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic extracts, dry, and concentrate.

-

Purify the product by column chromatography.

Potential Biological Activities and Quantitative Data

Based on the biological activities of structurally similar compounds, the derivatives of this compound are anticipated to exhibit a range of pharmacological properties, particularly as antimicrobial and quorum sensing inhibitory agents.

Antimicrobial Activity

Haloaniline derivatives have been reported to possess significant antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some haloaniline derivatives against Staphylococcus aureus, providing a reference for the potential efficacy of the proposed derivatives.

| Compound | Substituent at 4-position | MIC (µg/mL) against S. aureus |

| 7-(2-chloroanilino)-... | 2-chloroanilino | 6.7[6] |

| 7-(3-chloroanilino)-... | 3-chloroanilino | 0.9[6] |

| o-phenylenediamine derivative | - | 6.25[7] |

Quorum Sensing Inhibition

Aniline derivatives have been investigated as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production.[8] The table below presents the half-maximal inhibitory concentration (IC50) values for some N-acyl homoserine lactone derivatives, which are common QS signaling molecules.

| Compound | Structure | IC50 (µM) |

| Compound 1.96 | Sulfone-containing derivative | 35[9] |

| Compound 1.97 | Sulfone-containing derivative | 55[9] |

| Orsellinaldehyde | Natural product derivative | 2374[10] |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[6][11] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Small molecules that can modulate this pathway are of significant therapeutic interest. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway.

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and development of novel therapeutic agents, starting from the synthesis of a compound library to preclinical studies.

Caption: Experimental workflow for drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a clear path to the core molecule and a diverse array of its derivatives. The potential for these compounds to exhibit potent antimicrobial and quorum sensing inhibitory activities warrants further investigation. The provided experimental protocols, quantitative data on related compounds, and illustrative diagrams of relevant biological pathways and experimental workflows offer a solid foundation for researchers to embark on the exploration of this exciting chemical space. Future studies should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. process.st [process.st]

- 9. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small Molecule Compounds and the NF-κB Signaling Pathway | by Del Pippo | Medium [medium.com]

Technical Guide: The Suzuki-Miyaura Cross-Coupling Reaction of 2-chloro-N-cyclobutyl-4-iodoaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the Suzuki-Miyaura cross-coupling reaction involving 2-chloro-N-cyclobutyl-4-iodoaniline and a generic boronic acid. It includes a comprehensive reaction mechanism, detailed experimental protocols, and quantitative data to guide the synthesis of biaryl compounds, which are common motifs in medicinal chemistry. The guide also features visualizations of the catalytic cycle and experimental workflow to facilitate understanding and implementation.

Introduction

This compound is a halogenated aniline derivative with two distinct sites for potential cross-coupling reactions: a highly reactive C(sp²)-I bond and a less reactive C(sp²)-Cl bond. This differential reactivity allows for selective functionalization, making it a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a powerful tool for the formation of carbon-carbon bonds. This guide focuses on the selective coupling at the iodo position.

Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound) to form a Pd(II) complex. This step is typically rate-determining, and the reactivity of the halide is I > Br > Cl.

-

Transmetalation: The organoboron reagent (e.g., phenylboronic acid) is activated by a base, forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex undergo reductive elimination to form the new C-C bond of the biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize hypothetical, yet representative, data from screening experiments to optimize the reaction conditions for the coupling of this compound with phenylboronic acid.

Table 1: Catalyst and Ligand Screening

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 75 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 92 |

| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O | 88 |

| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF/H₂O | 85 |

Reaction Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), solvent (5 mL), 80 °C, 12 h.

Table 2: Base and Solvent Optimization

| Entry | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Pd₂(dba)₃/SPhos | K₂CO₃ | Dioxane/H₂O | 89 |

| 2 | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane/H₂O | 95 |

| 3 | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 92 |

| 4 | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene/H₂O | 91 |

| 5 | Pd₂(dba)₃/SPhos | Cs₂CO₃ | THF/H₂O | 85 |

Reaction Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), base (2.0 mmol), solvent (5 mL), 80 °C, 12 h.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) in anhydrous 1,4-dioxane (3 mL).

-

Add the catalyst solution to the Schlenk flask containing the solids.

-

Add deionized water (1 mL) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Reaction Monitoring

Reaction progress should be monitored to determine the point of completion and to minimize the formation of byproducts.[1][2]

-

TLC Analysis:

-

Eluent: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate.

-

Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The reaction is considered complete when the starting material spot is no longer visible.

-

-

LC-MS Analysis:

-

Provides more detailed information about the conversion of starting material, formation of the product, and detection of any byproducts.

-

A small, quenched sample from the reaction mixture is diluted and injected into the LC-MS.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and purification of the target compound.[1][3][4][5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation at the iodo-position of this compound. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. The protocol and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

Theoretical and Computational Modeling of 2-chloro-N-cyclobutyl-4-iodoaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical and computational approach to characterizing the novel compound 2-chloro-N-cyclobutyl-4-iodoaniline. While specific experimental and theoretical data for this molecule are not yet available in public literature, this document outlines a robust workflow based on established computational methodologies for similar halogenated aniline derivatives. The guide is intended to serve as a roadmap for researchers seeking to predict the physicochemical properties, biological activity, and potential applications of this and related compounds.

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The introduction of halogen atoms and alkyl groups can significantly modulate their electronic, steric, and pharmacokinetic properties.[2] The title compound, this compound, combines a halogenated aniline core with an N-cyclobutyl substituent, suggesting potential for unique biological interactions and applications, possibly in areas like oncology where iodo-substituted anilines have shown promise.[3]

This guide will detail a multi-step computational workflow, from initial geometry optimization and electronic property calculation to molecular docking simulations against a plausible biological target.

Theoretical Calculation Workflow

A systematic computational investigation of this compound would involve several key steps, as outlined in the workflow diagram below. This process begins with obtaining a foundational molecular structure, which can be informed by experimental data on analogous compounds, and proceeds through increasingly complex computational models to predict its behavior.

Caption: Proposed computational workflow for the theoretical characterization of this compound.

Methodologies and Protocols

Geometry Optimization and Electronic Structure

Protocol:

-

Initial Structure Generation: The crystal structure of 2-chloro-4-iodoaniline serves as a starting point.[4] The N-cyclobutyl group is added to the amine nitrogen using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Pre-optimization: An initial energy minimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Quantum Mechanical Optimization: The geometry is then fully optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p).[5][6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: From the optimized geometry, key electronic properties are calculated, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the electrostatic potential (ESP) mapped onto the electron density surface. These properties provide insights into the molecule's reactivity and intermolecular interactions.

Molecular Docking

Protocol:

-

Target Selection: Based on the known biological activities of similar aniline derivatives, a relevant protein target is selected. For instance, aniline derivatives have been studied as inhibitors of DNA gyrase and various kinases.[7][8]

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock or Glide. The program explores a multitude of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, are examined.

Predicted Physicochemical and Electronic Properties

The following table summarizes the predicted physicochemical and electronic properties that would be obtained from the proposed computational workflow.

| Property | Predicted Value | Method of Calculation | Significance |

| Molecular Formula | C₁₀H₁₁ClIN | - | Basic molecular information. |

| Molecular Weight | 307.56 g/mol | - | Important for experimental characterization. |

| Optimized C-N Bond Length | Value in Å | DFT (B3LYP/6-311++G(d,p)) | Indicates the degree of delocalization of the nitrogen lone pair into the aromatic ring. |

| HOMO Energy | Value in eV | DFT (B3LYP/6-311++G(d,p)) | Relates to the molecule's ability to donate electrons; important for reactivity. |

| LUMO Energy | Value in eV | DFT (B3LYP/6-311++G(d,p)) | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | DFT (B3LYP/6-311++G(d,p)) | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | Value in Debye | DFT (B3LYP/6-311++G(d,p)) | Provides insight into the molecule's polarity and solubility. |

| Binding Affinity | Value in kcal/mol | Molecular Docking | Predicts the strength of interaction with a biological target. |

Potential Biological Signaling Pathway

Aniline and its derivatives have been shown to induce oxidative stress, which can activate several signaling pathways.[4][9] A plausible mechanism of action for this compound, should it exhibit biological activity, could involve the modulation of such pathways. The diagram below illustrates a generalized signaling cascade that can be activated by cellular stressors, leading to the transcription of inflammatory and fibrogenic cytokines.

Caption: Potential signaling pathway modulated by aniline derivatives through the induction of cellular stress.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational strategy for the characterization of this compound. By leveraging established quantum mechanical and molecular modeling techniques, it is possible to predict a wide range of properties for this novel compound, from its fundamental electronic structure to its potential interactions with biological macromolecules. The proposed workflow and methodologies provide a solid foundation for future in-silico and experimental investigations, which will ultimately be necessary to validate these theoretical predictions and fully elucidate the compound's potential in drug discovery and other applications.

References

- 1. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geometric and energetic data from quantum chemical calculations of halobenzenes and xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N-cyclobutyl-4-iodoaniline and its Precursor

Part 1: Literature Review and Background of 2-chloro-4-iodoaniline

2-chloro-4-iodoaniline is a dihalogenated aniline that serves as a versatile building block in organic synthesis. Its structure, featuring an amine group and two different halogen atoms (chloro and iodo) at specific positions on the benzene ring, allows for regioselective functionalization, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates. The presence of the iodo group is particularly significant as it is amenable to various cross-coupling reactions.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2-chloro-4-iodoaniline.

| Identifier | Value | Reference |

| IUPAC Name | 2-chloro-4-iodoaniline | [1] |

| CAS Number | 42016-93-3 | [1][2] |

| Molecular Formula | C₆H₅ClIN | [2] |

| Molecular Weight | 253.47 g/mol | [1][2] |

| SMILES | C1=CC(=C(C=C1I)Cl)N | [1] |

| InChI | InChI=1S/C6H5ClIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | [1] |

| InChIKey | MYDAOWXYGPEPJT-UHFFFAOYSA-N | [1] |

| Physical Property | Value | Reference |

| Appearance | Solid | [2] |

| Melting Point | 70-73 °C | [2][3] |

| XLogP3 | 2.5 | [1] |

| Spectroscopic Data | Description | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J = 2.4 Hz, 1H), 7.10 (dd, J₁ = 8.8 Hz, J₂ = 2.4 Hz, 1H), 6.66 (d, J = 8.8 Hz, 1H), 4.09 (s, 2H, -NH₂) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 145.7, 137.9, 129.4, 123.3, 115.1, 83.6 | [4] |

| Mass Spectrometry (GC-MS) | m/z 253 (M+), 126, 255 | [1] |

| FTIR (KBr Wafer) | Data available from repositories such as SpectraBase. | [1] |

| Crystallographic Data | Value | Reference |

| Crystal System | Orthorhombic | [5][6] |

| Space Group | P2₁2₁2₁ | [5] |

| Unit Cell Dimensions | a = 5.6277 Å, b = 8.7859 Å, c = 14.9217 Å | [5][6] |

| Volume | 737.79 ų | [5][6] |

Experimental Protocols

Synthesis of 2-chloro-4-iodoaniline

While the initial synthesis of 2-chloro-4-iodoaniline was reported decades ago, a detailed modern experimental protocol can be adapted from similar transformations. A plausible method involves the direct iodination of 2-chloroaniline.

-

Reaction: Iodination of 2-chloroaniline.

-

Reagents and Solvents: 2-chloroaniline, iodine monochloride (ICl) or a mixture of an iodide salt (like KI) and an oxidizing agent, and a suitable solvent such as acetic acid or an alcohol/water mixture.

-

Procedure:

-

Dissolve 2-chloroaniline in the chosen solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add the iodinating agent (e.g., a solution of ICl) to the stirred solution. The reaction is often exothermic and the temperature should be maintained below 5-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 2-chloro-4-iodoaniline.

-

X-ray Crystallography

The crystal structure of 2-chloro-4-iodoaniline has been determined.[5][6]

-

Experimental Details: Colorless block crystals suitable for single-crystal X-ray diffraction can be obtained.[5] The data is typically collected at low temperatures (e.g., 90 K) using a diffractometer with Mo Kα radiation.[5][6] The structure is solved using direct methods and refined by full-matrix least-squares on F².[6]

Part 2: Proposed Synthesis of 2-chloro-N-cyclobutyl-4-iodoaniline

The introduction of a cyclobutyl group onto the nitrogen atom of 2-chloro-4-iodoaniline can be efficiently achieved via reductive amination. This method is generally high-yielding and avoids the common issue of over-alkylation often encountered with direct N-alkylation using alkyl halides.

Proposed Synthetic Pathway

References

- 1. 2-Chloro-4-iodoaniline | C6H5ClIN | CID 282930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-iodoaniline 97 42016-93-3 [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

"2-chloro-N-cyclobutyl-4-iodoaniline" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-chloro-N-cyclobutyl-4-iodoaniline

Hazard Identification and Classification

While specific toxicological data for this compound is unavailable, the parent compound, 2-chloro-4-iodoaniline, is classified as a hazardous substance.[1][2] It is crucial to handle this compound with the assumption that it possesses similar or potentially enhanced hazardous properties.

Signal Word: Danger[1]

Hazard Statements based on 2-chloro-4-iodoaniline:

-

H311: Toxic in contact with skin. [3]

-

H331: Toxic if inhaled. [3]

-

H318: Causes serious eye damage. [1]

-

H373: May cause damage to organs through prolonged or repeated exposure. [3]

-

H411: Toxic to aquatic life with long lasting effects. [1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 2-chloro-4-iodoaniline. These should be considered as estimates for this compound.

| Property | Value |

| Molecular Formula | C6H5ClIN |

| Molecular Weight | 253.47 g/mol [1][2] |

| Appearance | Solid, Brown to light orange powder[4][6] |

| Melting Point | 70-73 °C (lit.)[1][7] |

| Boiling Point | No information available |

| Flash Point | Not applicable[1] |

| Solubility | No information available |

Exposure Controls and Personal Protection

Given the potential for high toxicity, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166).[8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use) and a lab coat.[8][9] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter cartridge is necessary.[8] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or aerosols.[3][8] Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[6]

First-Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[3][4][8] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Call a physician immediately.[3][4][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention immediately.[4][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.[3][8][9] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][5]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[6]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The substance should be treated as hazardous waste.[8]

Experimental Protocols Workflow

Caption: General laboratory workflow for handling hazardous chemicals.

Risk Assessment Logic

Caption: Logical flow for risk assessment of compounds with limited safety data.

References

- 1. 2-Chloro-4-iodoaniline 97 42016-93-3 [sigmaaldrich.com]

- 2. 2-Chloro-4-iodoaniline | C6H5ClIN | CID 282930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Chloro-4-iodoaniline 97 42016-93-3 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. sodiumiodide.net [sodiumiodide.net]

"2-chloro-N-cyclobutyl-4-iodoaniline" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-chloro-N-cyclobutyl-4-iodoaniline, including its nomenclature, and properties, and a proposed synthetic route. Due to the limited availability of experimental data for this specific N-substituted aniline, this guide leverages data from its parent compound, 2-chloro-4-iodoaniline, as a foundational reference.

Nomenclature

The formal IUPAC name for the compound is This compound .

Synonyms:

Currently, there are no widely recognized trivial names or common synonyms for this compound. Alternative systematic names include:

-

N-cyclobutyl-2-chloro-4-iodobenzenamine

Physicochemical Properties

Table 1: Physicochemical Data

| Property | This compound (Calculated/Inferred) | 2-chloro-4-iodoaniline (Experimental) |

| Molecular Formula | C₁₀H₁₁ClIN | C₆H₅ClIN[1] |

| Molecular Weight | 307.56 g/mol | 253.47 g/mol [1] |

| Appearance | - | Solid |

| Melting Point | - | 70-73 °C |

| CAS Number | Not assigned | 42016-93-3[1] |

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 2-chloro-4-iodoaniline with a suitable cyclobutylating agent. A proposed method is reductive amination.

Objective: To synthesize this compound from 2-chloro-4-iodoaniline and cyclobutanone.

Materials:

-

2-chloro-4-iodoaniline

-

Cyclobutanone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-chloro-4-iodoaniline (1.0 eq) in dichloroethane, add cyclobutanone (1.1 eq) followed by glacial acetic acid (2.0 eq).

-

Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualizations

The following diagrams illustrate the chemical relationships and a proposed synthetic workflow.

Caption: Logical relationship of this compound.

Caption: Proposed workflow for the synthesis of this compound.

References

Commercial Sourcing and Synthetic Guidance for 2-chloro-N-cyclobutyl-4-iodoaniline

For Immediate Release: A comprehensive technical overview of the commercial availability and synthetic pathways for the chemical intermediate, 2-chloro-N-cyclobutyl-4-iodoaniline (CAS No. 1249086-28-9), is presented for researchers and professionals in drug development. This guide consolidates information on current commercial suppliers and outlines a probable synthetic methodology.

Commercial Availability

A survey of prominent chemical suppliers indicates that this compound is available for purchase, primarily on a research scale. The following table summarizes the offerings from identified vendors. Availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Lead Time |

| BLDpharm | BD01442398 | >95% (Typical) | 1g, 5g, 10g | Inquire | Inquire |

| Ambeed | A347398 | ≥95% | 1g, 5g, 10g, 25g, 50g, 100g | Inquire | Inquire |

| Key Organics | K-6429 | >95% | Inquire | Inquire | Inquire |

| A2B Chem | AB138765 | >95% | Inquire | Inquire | Inquire |

| ChemScence | CS-0125487 | >97% | 1g, 5g, 25g | Inquire | Inquire |

Synthetic Protocol: Reductive Amination

The synthesis of this compound is most commonly achieved through the reductive amination of 2-chloro-4-iodoaniline with cyclobutanone. This two-step, one-pot reaction involves the initial formation of a Schiff base intermediate, which is subsequently reduced to the desired secondary amine.

Reaction Scheme:

Caption: Reductive amination of 2-chloro-4-iodoaniline with cyclobutanone.

Detailed Experimental Protocol

Materials:

-

2-chloro-4-iodoaniline (1.0 eq)

-

Cyclobutanone (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) (anhydrous)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2-chloro-4-iodoaniline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add cyclobutanone (1.2 eq).

-

If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

-

Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Sourcing and Synthesis Workflow

The following diagram illustrates a logical workflow for a research organization to acquire this compound, from initial consideration to final product in hand.

Caption: Workflow for acquiring this compound.

This technical guide provides a starting point for researchers requiring this compound. It is recommended to contact suppliers directly for the most current information and to perform small-scale test reactions to optimize the synthetic protocol for specific laboratory conditions.

Methodological & Application

Application Notes and Protocols: 2-chloro-N-cyclobutyl-4-iodoaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-chloro-N-cyclobutyl-4-iodoaniline as a versatile building block in modern organic synthesis. The protocols detailed herein are designed to serve as a practical guide for the laboratory preparation and subsequent functionalization of this compound, which holds potential for the development of novel pharmaceutical agents and other advanced organic materials. The presence of three distinct functional handles—a secondary amine, a chloro group, and a highly reactive iodo group—allows for selective and sequential chemical modifications.

Synthesis of this compound

The target compound can be efficiently synthesized via a one-pot reductive amination reaction between the commercially available 2-chloro-4-iodoaniline and cyclobutanone. This method is advantageous due to its operational simplicity and the use of a mild reducing agent, sodium triacetoxyborohydride, which exhibits excellent chemoselectivity.[1][2][3][4]

Protocol 1: Reductive Amination

This protocol outlines the direct reductive amination of 2-chloro-4-iodoaniline with cyclobutanone.[1][3]

Table 1: Reagents and Stoichiometry for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometric Ratio |

| 2-chloro-4-iodoaniline | 253.47 | 10.0 | 2.53 g | 1.0 |

| Cyclobutanone | 70.09 | 12.0 | 0.84 g (0.88 mL) | 1.2 |

| Sodium triacetoxyborohydride | 211.94 | 15.0 | 3.18 g | 1.5 |

| Acetic Acid | 60.05 | 20.0 | 1.14 mL | 2.0 |

| Dichloromethane (DCM) | - | - | 50 mL | - |

Experimental Procedure:

-

To a 250 mL round-bottom flask, add 2-chloro-4-iodoaniline (2.53 g, 10.0 mmol) and dichloromethane (50 mL).

-

Stir the mixture at room temperature until the aniline is completely dissolved.

-

Add cyclobutanone (0.88 mL, 12.0 mmol) followed by acetic acid (1.14 mL, 20.0 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

-

In portions, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution over 15 minutes.

-

Allow the reaction to proceed at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-